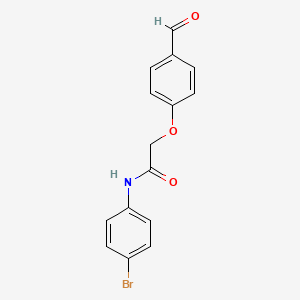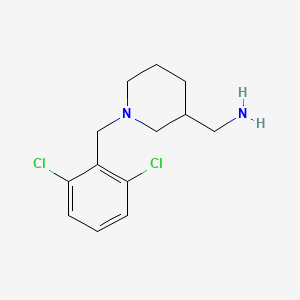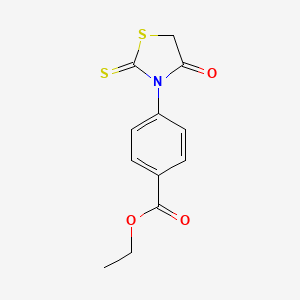
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an N-(4-methylphenyl) substitution at the 2nd position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-6-methylpyrimidine-2-amine, which is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine.
-
Step 1: Synthesis of 4-chloro-6-methylpyrimidine-2-amine
Reagents: 4-chloro-6-methylpyrimidine, ammonia.
Conditions: The reaction is carried out in a solvent like ethanol under reflux conditions.
-
Step 2: Nucleophilic Substitution
Reagents: 4-chloro-6-methylpyrimidine-2-amine, 4-methylphenylamine.
Conditions: The reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different nucleophiles.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or other reduced forms.
科学的研究の応用
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
4-chloro-6-methylpyrimidine-2-amine: Lacks the N-(4-methylphenyl) substitution.
4-chloro-2-aminopyrimidine: Lacks the methyl groups.
6-methyl-2-aminopyrimidine: Lacks the chloro group.
Uniqueness
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The presence of the N-(4-methylphenyl) group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C12H12ClN3 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-8-3-5-10(6-4-8)15-12-14-9(2)7-11(13)16-12/h3-7H,1-2H3,(H,14,15,16) |
InChIキー |
CQKDAWIOTQFHPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12110055.png)
![5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12110057.png)



![Benzoic acid, 2-[(4-bromobenzoyl)amino]-](/img/structure/B12110084.png)

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)



